For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tetrakis(ethylmethylamino)hafnium
This technical guide provides a comprehensive overview of the chemical compound tetrakis(ethylmethylamino)hafnium, commonly known as TEMAH. This organometallic hafnium complex is of significant interest as a precursor in the semiconductor industry for the deposition of high-κ dielectric thin films.
Chemical Structure and Identification
Tetrakis(ethylmethylamino)hafnium is a coordination complex featuring a central hafnium(IV) ion bonded to four ethylmethylamide ligands. The formal name for this compound is ethyl(methyl)azanide;hafnium(4+).[1][2] It is a colorless liquid at room temperature that is sensitive to air and moisture.[3][4]
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl(methyl)azanide;hafnium(4+)[1][2] |
| Common Name | Tetrakis(ethylmethylamino)hafnium (TEMAH)[1] |
| Synonyms | Tetrakis(ethylmethylamido)hafnium(IV), Hf(NEtMe)4[5][6] |
| CAS Number | 352535-01-4[1][6][7][8][9] |
| Molecular Formula | C12H32HfN4[1][2][9][10] |
| Molecular Weight | 410.90 g/mol [1] |
| Canonical SMILES | CCN(C)--INVALID-LINK--(N(C)CC)N(C)CC[3] |
| InChI Key | NPEOKFBCHNGLJD-UHFFFAOYSA-N[3] |
Physicochemical Properties
TEMAH is a volatile liquid, a characteristic that makes it an ideal precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[3][11]
Physical and Chemical Properties of TEMAH
| Property | Value |
|---|---|
| Physical State | Liquid[3][10] |
| Appearance | Colorless to dark yellow liquid[1] |
| Melting Point | < -50 °C[1][3] |
| Boiling Point | 78 °C @ 0.01 mmHg[1][3][10] |
| Density | 1.324 g/mL at 25 °C[3][4] |
| Vapor Pressure | < 1 mmHg[10] |
| Flash Point | 10 °C[10] |
| Solubility | Reacts with water[10] |
| Thermal Stability | Thermally stable for vapor deposition[3] |
Experimental Protocols
Synthesis of Tetrakis(ethylmethylamino)hafnium (TEMAH)
A common method for synthesizing TEMAH involves a ligand exchange reaction between hafnium tetrachloride (HfCl₄) and a lithium salt of ethylmethylamine.[12] The following protocol is based on a patented synthesis method.[13]
Materials:
-
Ethylmethylamine (CH₃CH₂NHCH₃)
-
n-Butyllithium (n-BuLi) in hexane solution
-
Hafnium tetrachloride (HfCl₄)
-
Alkane solvent (e.g., n-hexane)
-
Inert gas (Argon or Nitrogen)
Procedure: [13]
-
Lithiation of Ethylmethylamine: Under an inert atmosphere, dissolve ethylmethylamine in an alkane solvent within a three-necked flask equipped with a mechanical stirrer. Cool the reaction vessel to a temperature between -10 °C and -80 °C.
-
Slowly add n-butyllithium hexane solution dropwise to the stirred ethylmethylamine solution. After the addition is complete, continue to stir the mixture for 5 to 12 hours to ensure the formation of lithium ethylmethylamide.
-
Reaction with Hafnium Tetrachloride: To the same reaction system, add hafnium tetrachloride. Maintain the temperature of the reaction system below 60 °C during the addition.
-
After the addition of hafnium tetrachloride is complete, allow the reaction mixture to stir under an inert gas atmosphere for 18 to 30 hours.
-
Purification: Once the reaction is complete, remove the solvent under normal atmospheric pressure. After the solvent has been completely removed, purify the product by reduced pressure distillation. Collect the fraction at 110-115 °C / 4-5 mmHg, which is the pure tetrakis(ethylmethylamino)hafnium compound.
Applications in Atomic Layer Deposition (ALD)
TEMAH is a key precursor for the atomic layer deposition of hafnium-based thin films, such as hafnium oxide (HfO₂) and hafnium nitride (Hf₃N₄).[3][4][5][14] HfO₂ is a high-κ dielectric material used as a replacement for silicon dioxide in modern semiconductor devices.[3][14] ALD is an advantageous technique as it allows for the deposition of highly conformal films on structures with high aspect ratios.[14]
The ALD process for HfO₂ using TEMAH typically involves sequential, self-limiting surface reactions with a co-reactant, most commonly water (H₂O) or ozone (O₃).[5][14][15]
The ALD Cycle for HfO₂ using TEMAH and Water:
The process is a two-step cycle that is repeated to build the film layer by layer:
-
Step A (TEMAH Pulse): TEMAH vapor is introduced into the reactor chamber and chemisorbs onto the hydroxylated substrate surface. The reaction is self-limiting, meaning it stops once all the surface hydroxyl groups have reacted.[16]
-
Step B (Water Pulse): After purging the excess TEMAH, water vapor is pulsed into the chamber. The water reacts with the surface-bound TEMAH ligands, forming hafnium-oxygen bonds and regenerating the hydroxylated surface for the next cycle.
This ALD process can be carried out at relatively low temperatures, with optimal deposition temperatures around 320 °C.[5][14] The resulting HfO₂ films exhibit excellent properties, including high conformity, thickness uniformities of less than 1%, and an atomic ratio of Hf:O close to 1:2.[5][14]
References
- 1. Tetrakis(ethylmethylamino)hafnium | TEMAH | C12H32HfN4 - Ereztech [ereztech.com]
- 2. Tetrakis(ethylmethylamino) hafnium | C12H32HfN4 | CID 6098404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. テトラキス(エチルメチルアミド)ハフニウム(IV) ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. HAFNIUM ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 6. plasma-ald.com [plasma-ald.com]
- 7. TETRAKIS(ETHYLMETHYLAMINO)HAFNIUM | 352535-01-4 [chemicalbook.com]
- 8. CAS 352535-01-4 | Sigma-Aldrich [sigmaaldrich.com]
- 9. strem.com [strem.com]
- 10. gelest.com [gelest.com]
- 11. tosoh.co.jp [tosoh.co.jp]
- 12. ethyl(methyl)azanide;hafnium(4+) | 352535-01-4 | Benchchem [benchchem.com]
- 13. CN103601750A - Tetrakis(ethylmethylamino)hafnium synthesis method - Google Patents [patents.google.com]
- 14. hwpi.harvard.edu [hwpi.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
